(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine
CAS No.:
Cat. No.: VC17699535
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N4 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11)/t5-/m0/s1 |
| Standard InChI Key | DRBNIMQCGWBAAI-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=NC(=NN1)C(C)C)N |
| Canonical SMILES | CC(C)C1=NNC(=N1)C(C)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula, C₇H₁₄N₄, corresponds to a 154.21 g/mol molecular weight, with the (1S) configuration imparting chirality to the ethanamine moiety. Its IUPAC name, (1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine, reflects the substitution pattern: an isopropyl group at position 3 of the triazole ring and an ethanamine group at position 5. The stereochemistry is confirmed by its isomeric SMILES string, CC@@HN, which specifies the (S)-configuration at the chiral center .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine |
| Canonical SMILES | CC(C)C1=NNC(=N1)C(C)N |
| Chiral Center Configuration | S |
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for adducts of the related hydrochloride salt (1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride) provide insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 134.3 Ų, while [M+Na]+ adducts show higher values (143.4 Ų), suggesting increased steric bulk upon sodium coordination . These metrics are critical for mass spectrometry-based identification in complex matrices.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically proceeds via click chemistry strategies, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Subsequent functionalization introduces the isopropyl and ethanamine groups. A representative route involves:
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Triazole Ring Formation: Reaction of propargyl isopropyl ether with an azido-ethylamine precursor under Cu(I) catalysis.
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Chiral Resolution: Enantiomeric separation via chiral chromatography or enzymatic resolution to isolate the (1S)-isomer .
Optimization Challenges
| Hazard Category | Pictogram | Signal Word |
|---|---|---|
| Skin Irritation (Category 2) | ⚠️ | Warning |
| Eye Irritation (Category 2A) | ⚠️ | Warning |
| STOT SE3 (Respiratory) | ⚠️ | Warning |
Analytical and Computational Tools
Mass Molarity Calculations
A molarity calculator facilitates solution preparation:
For example, dissolving 154.21 mg (1 mmol) in 1 L yields a 1 mM solution.
Predictive ADMET Modeling
QSAR models predict moderate blood-brain barrier penetration (logBB = -0.7) and hepatic clearance (t₁/₂ = 3.2 hours). These insights guide preclinical development but require empirical validation .
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